molecular formula C10H7ClFNO2 B6217822 8-fluoroquinoline-5-carboxylic acid hydrochloride CAS No. 2751614-60-3

8-fluoroquinoline-5-carboxylic acid hydrochloride

Cat. No. B6217822
CAS RN: 2751614-60-3
M. Wt: 227.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroquinoline-5-carboxylic acid hydrochloride (8FQHCl), also known as Fluxin, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. 8FQHCl is used as a reagent in a number of biochemical and physiological experiments and is also used as a starting material for the synthesis of other compounds.

Scientific Research Applications

8FQHCl has a variety of scientific research applications. It is used as a reagent in a number of biochemical and physiological experiments. It is also used as a starting material for the synthesis of other compounds. 8FQHCl is used in the synthesis of a number of drugs, including the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole.

Mechanism of Action

8FQHCl is believed to act as a proton acceptor in biochemical reactions. It is also believed to act as a substrate for some enzymes, allowing the enzymes to catalyze the formation of other compounds.
Biochemical and Physiological Effects
8FQHCl has been used in a number of biochemical and physiological experiments. It has been used to study the effects of pH on the activity of enzymes, to study the effects of pH on the activity of membrane-bound proteins, and to study the effects of pH on the activity of certain hormones. 8FQHCl has also been used to study the effects of pH on the activity of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 8FQHCl is its low cost and ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of 8FQHCl is its low solubility in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 8FQHCl. It could be used to study the effects of pH on the activity of other enzymes and membrane-bound proteins. It could also be used to study the effects of pH on the activity of other hormones and drugs. Additionally, 8FQHCl could be used as a starting material for the synthesis of other compounds. Finally, 8FQHCl could be used to study the effects of pH on the activity of other cellular processes, such as cell signaling pathways.

Synthesis Methods

8FQHCl can be synthesized from the reaction of 5-chloro-2-fluoroquinoline and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature and produces a white, crystalline solid of 8FQHCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoroquinoline-5-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 2-oxoacetate", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoroaniline with sulfuric acid and sodium nitrite to form 2,4-difluoro-1-nitrobenzene.", "Step 2: Reduction of 2,4-difluoro-1-nitrobenzene with copper(I) chloride and sodium hydroxide to form 2,4-difluoroaniline.", "Step 3: Condensation of 2,4-difluoroaniline with ethyl 2-oxoacetate in the presence of hydrochloric acid to form ethyl 2-(2,4-difluorophenyl)quinoline-5-carboxylate.", "Step 4: Hydrolysis of ethyl 2-(2,4-difluorophenyl)quinoline-5-carboxylate with hydrochloric acid and water to form 8-fluoroquinoline-5-carboxylic acid hydrochloride." ] }

CAS RN

2751614-60-3

Molecular Formula

C10H7ClFNO2

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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